N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide
Description
N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclopropyl group, a fluorine atom, an oxetane ring, and a pyridine sulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Properties
IUPAC Name |
N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3S/c12-8-3-11(5-13-4-8)18(15,16)14(9-1-2-9)10-6-17-7-10/h3-5,9-10H,1-2,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUJZOWPVHTPLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(C2COC2)S(=O)(=O)C3=CN=CC(=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the pyridine ring and introduce the sulfonamide group through sulfonation reactions. The cyclopropyl and oxetane groups are then added using cyclopropanation and oxetane ring-forming reactions, respectively. The fluorine atom is introduced via fluorination reactions, often using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes using continuous flow reactors for better control over reaction conditions and employing catalysts to enhance reaction rates. Purification steps such as crystallization, distillation, and chromatography are crucial to obtain the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the fluorine and sulfonamide sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.
Scientific Research Applications
N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The presence of the fluorine atom can enhance its binding affinity and selectivity, while the cyclopropyl and oxetane groups contribute to its stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-2-sulfonamide
- N-cyclopropyl-5-chloro-N-(oxetan-3-yl)pyridine-3-sulfonamide
- N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-4-sulfonamide
Uniqueness
N-cyclopropyl-5-fluoro-N-(oxetan-3-yl)pyridine-3-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The fluorine atom enhances its reactivity and binding affinity, while the oxetane ring improves its metabolic stability. This makes it a valuable compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
